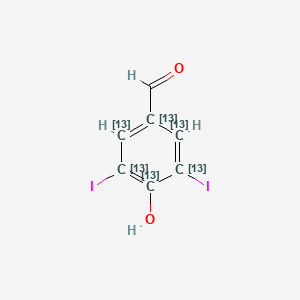

3,5-Diiodo-4-hydroxybenzaldehyde-13C6

Description

Foundational Role of Carbon-13 Labeling in Mechanistic Elucidation

Carbon-13 (¹³C) labeling holds a central position in the study of reaction mechanisms and metabolic pathways. unimi.it With a natural abundance of approximately 1.1%, the intentional incorporation of ¹³C at specific positions in a molecule creates a distinct mass signature. nih.gov This allows researchers to follow the carbon backbone of a molecule during a chemical reaction, revealing how bonds are broken and formed. unimi.it In metabolic research, ¹³C-labeled substrates, such as glucose, are used to trace the flow of carbon atoms through various metabolic pathways, providing insights into cellular physiology and disease states. uconn.edu This technique is instrumental in identifying the origin of specific atoms in the final products of a reaction or metabolic process. nih.gov

Overview of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ in Contemporary Academic Contexts

3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is a specialized, isotopically labeled compound designed for advanced research applications. mybiosource.com Its unlabeled counterpart, 3,5-Diiodo-4-hydroxybenzaldehyde (B29736), is a known precursor and intermediate in various chemical syntheses. biosynth.comsynthinkchemicals.comcymitquimica.com The introduction of six ¹³C atoms into the benzaldehyde (B42025) ring provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. sigmaaldrich.com While direct research publications detailing the specific use of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ are not abundant, its structural similarity to precursors of thyroid hormones suggests its utility in metabolic and pharmacokinetic studies of these critical biological molecules. nih.govnih.govresearchgate.net The high isotopic purity of this compound ensures its reliability as a tracer and standard in complex biological matrices. mybiosource.com

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLUEIMENHLCMY-ZRDHQLPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.870 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diiodo 4 Hydroxybenzaldehyde 13c6

Design Considerations for Isotopic Labeling Fidelity

The primary consideration in the synthesis of any isotopically labeled compound is the preservation of the isotopic label at its specific position and enrichment level. For 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, the synthesis must be designed to avoid any reactions that could lead to the scrambling or loss of the ¹³C atoms from the aromatic ring.

Key factors to consider include:

Starting Material: The synthesis commences with a commercially available, high-purity 4-Hydroxybenzaldehyde-(phenyl-¹³C₆). The isotopic enrichment of this starting material is a crucial parameter that will dictate the final enrichment of the product.

Reaction Conditions: The chosen synthetic route should employ mild reaction conditions to prevent any degradation of the aromatic ring or cleavage of carbon-carbon bonds within the ring, which would compromise the isotopic integrity. nih.gov

Kinetic Isotope Effects: While the breaking of a C-¹³C bond is not typically involved in electrophilic aromatic substitution, it's a factor to be aware of in any potential side reactions. youtube.comlibretexts.org The primary kinetic isotope effect is more relevant when a C-H or C-D bond is broken in the rate-determining step, which is generally not the case for the initial attack of the electrophile in these reactions. libretexts.org

Direct Iodination Strategies for 4-Hydroxybenzaldehyde-13C6

Direct iodination of the 4-Hydroxybenzaldehyde-¹³C₆ precursor is the most straightforward approach to introduce the two iodine atoms onto the aromatic ring. This method relies on an electrophilic aromatic substitution reaction.

Reaction Conditions and Catalytic Systems (e.g., Iodine Monochloride, Sulfuric Acid)

Several reagent systems are effective for the di-iodination of activated aromatic rings like phenols.

Iodine Monochloride (ICl): Iodine monochloride is a potent iodinating agent. niscair.res.inasianpubs.orgscispace.comnih.gov The reaction typically proceeds by the electrophilic attack of ICl on the activated aromatic ring. The order of the reaction with respect to ICl is generally found to be one. niscair.res.in

N-Iodosuccinimide (NIS) in Sulfuric Acid: The combination of N-iodosuccinimide (NIS) and a strong acid like sulfuric acid generates a highly electrophilic iodinating species. researchgate.net This system is capable of iodinating even deactivated aromatic compounds and can be effective for the di-iodination of 4-hydroxybenzaldehyde (B117250). researchgate.net The reaction is often carried out at controlled temperatures, for instance, between 0 and 20°C. researchgate.net

Iodine and Iodic Acid: A mixture of iodine and iodic acid in a suitable solvent, such as aqueous ethanol, provides an effective method for the regioselective iodination of hydroxylated aromatic ketones and aldehydes. arkat-usa.org This system avoids the use of more hazardous reagents.

A summary of potential reaction conditions is presented in the table below.

| Iodinating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reference |

| Iodine Monochloride (ICl) | Acetic Acid | Aqueous Acetic Acid | Ambient | niscair.res.in |

| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid | 0 - 20 | researchgate.net |

| Iodine (I₂) | Iodic Acid (HIO₃) | Aqueous Ethanol | 35 - 40 | arkat-usa.org |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Ambient or 50 | scielo.br |

Principles of Electrophilic Aromatic Substitution and Regioselectivity

The introduction of iodine atoms onto the 4-hydroxybenzaldehyde-¹³C₆ ring is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring direct the position of the incoming electrophile (I⁺).

Directing Effects of Substituents: The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. The aldehyde group is a deactivating, meta-director because it withdraws electron density from the ring.

Regioselectivity: In 4-hydroxybenzaldehyde, the powerful activating and ortho-directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution occurs at the positions ortho to the hydroxyl group, which are the 3 and 5 positions. The para position is already occupied by the aldehyde group. This leads to the desired 3,5-diiodo substitution pattern. The formation of other isomers is generally minimal under controlled conditions.

The mechanism proceeds through the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.com The subsequent loss of a proton restores aromaticity and yields the iodinated product. masterorganicchemistry.com

Post-Synthesis Purification Techniques for Labeled Compounds

The purification of the final product, 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, is crucial to remove any unreacted starting materials, mono-iodinated intermediates, and other byproducts. Given the value of the isotopically labeled material, purification methods that minimize sample loss are preferred.

Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. google.com A suitable solvent or solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble or insoluble at all temperatures.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. scielo.br A solvent system (eluent) is selected to achieve good separation between the desired di-iodinated product and any impurities.

Distillation: For compounds that are thermally stable, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. youtube.com

High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid partition chromatography technique that can be highly effective for the separation and purification of phenolic compounds. nih.gov

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present. For small-scale syntheses of valuable labeled compounds, chromatographic methods often provide the best resolution and recovery.

Stepwise Halogenation Protocols Adapted for Iodination

An alternative to direct di-iodination is a stepwise approach, where the iodine atoms are introduced sequentially. This can sometimes offer better control over the reaction and may be advantageous if the direct di-iodination proves difficult to control or gives rise to significant byproducts.

Sequential Halogenation to Achieve Specific Substitution Patterns

In a stepwise approach, the first iodination would yield 3-Iodo-4-hydroxybenzaldehyde-¹³C₆. The introduction of the first iodine atom deactivates the ring slightly but the powerful activating effect of the hydroxyl group still directs the second iodination to the remaining ortho position (the 5-position).

The reaction conditions for the second iodination step may need to be slightly more forcing than for the first, due to the presence of the deactivating iodine substituent. However, the combined directing effect of the hydroxyl and aldehyde groups ensures high regioselectivity for the formation of the 3,5-diiodo product.

The purification after each iodination step would be necessary to isolate the mono-iodinated intermediate before proceeding to the second iodination. This would involve the same techniques as described for the final product purification.

Activation of Ring and Side-Chain Positions for Selective Functionalization

The synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 hinges on the strategic functionalization of a 13C-labeled benzene (B151609) precursor. A plausible and commonly employed starting material for such a synthesis is 4-hydroxybenzaldehyde-(phenyl-13C6). The phenolic hydroxyl group and the aldehyde group on the benzene ring play crucial roles in directing the subsequent substitution reactions.

The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the aldehyde group, the hydroxyl group activates the two ortho positions (C3 and C5) for electrophilic attack. This inherent reactivity is exploited for the selective introduction of iodo groups at these specific positions.

The aldehyde group, being a deactivating group, would typically hinder electrophilic substitution on the aromatic ring. However, its presence is essential for the final structure of the compound. The side-chain aldehyde functionality itself is not directly modified during the ring iodination but is critical for the compound's identity and potential applications.

A key method for the di-iodination of 4-hydroxybenzaldehyde involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). researchgate.net In this reaction, NIS serves as the source of the electrophilic iodine species (I+). The reaction proceeds as follows:

Protonation of NIS: The acid catalyst protonates the nitrogen atom of NIS, making it a better leaving group and enhancing the electrophilicity of the iodine atom.

Electrophilic Attack: The electron-rich 13C-labeled phenol (B47542) ring attacks the electrophilic iodine of the activated NIS. The strong activating effect of the hydroxyl group directs the substitution to the ortho positions.

Diodination: The reaction is typically carried out with at least two equivalents of NIS to ensure the iodination occurs at both the C3 and C5 positions, yielding the desired 3,5-diiodo product. researchgate.net

The general reaction can be depicted as:

4-hydroxybenzaldehyde-(phenyl-13C6) + 2 NIS --(TFA)--> 3,5-Diiodo-4-hydroxybenzaldehyde-13C6

This method is advantageous due to its relatively mild reaction conditions and good yields for the di-iodinated product. researchgate.net Alternative iodination methods for phenols include the use of potassium iodide with an oxidizing agent like potassium ferrate or sodium hypochlorite. tandfonline.comstudylib.net

Analytical Verification of Synthetic Outcomes

Following the synthesis, rigorous analytical procedures are essential to confirm the identity, purity, and isotopic enrichment of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6.

Chromatographic Assessment of Product Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, typically employing a C18 column, is suitable for this purpose. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol).

The purity of the sample is determined by integrating the area of the peak corresponding to 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 98%, is desirable for most applications. The retention time of the compound provides a characteristic value for its identification under specific chromatographic conditions. For instance, the unlabeled analog, 3-Iodo-4-hydroxybenzaldehyde, has a reported retention time of 1.44 minutes under a specific LCMS method. chemicalbook.com While the retention time for the 13C6-labeled and di-iodinated version would differ, this provides an example of the type of data obtained.

| Parameter | Typical Value/Condition |

| Chromatography Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous acid and organic solvent (e.g., Water/Acetonitrile with Formic Acid) |

| Detection | UV-Vis at a wavelength where the compound absorbs (e.g., ~280 nm) |

| Purity Assessment | Peak area percentage |

Spectroscopic Confirmation of Carbon-13 Isotopic Incorporation

Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of isotopic labeling. The molecular weight of the unlabeled 3,5-Diiodo-4-hydroxybenzaldehyde (B29736) is 373.91 g/mol . biosynth.com With the incorporation of six carbon-13 atoms, the molecular weight of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is expected to be approximately 379.91 g/mol . High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, confirming the elemental composition and the presence of the six 13C atoms. The fragmentation pattern in the mass spectrum can also provide structural information. For instance, the fragmentation of benzaldehydes often involves the loss of a hydrogen radical (M-1) or the formyl radical (M-29). docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a powerful tool for confirming the isotopic labeling and the structure of the compound. In a standard 13C NMR spectrum of an unlabeled aromatic compound, each unique carbon atom gives a distinct signal. For 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, all six carbon atoms in the benzene ring are 13C, which will result in a significantly different and more complex spectrum due to 13C-13C coupling.

The chemical shifts in the 13C NMR spectrum are indicative of the electronic environment of each carbon atom. The aldehyde carbon is expected to have a chemical shift in the range of 190-200 ppm. libretexts.org The aromatic carbons will appear in the range of 125-150 ppm. libretexts.org The carbon atom attached to the hydroxyl group will be shifted downfield, while the carbons bearing the iodine atoms will also show characteristic shifts. The symmetry of the molecule (or lack thereof) will also be reflected in the number of distinct signals in the spectrum.

| Analytical Technique | Expected Observation for 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 379.91, confirming the incorporation of six 13C atoms. |

| 13C NMR Spectroscopy | Complex spectrum due to 13C-13C coupling. Characteristic chemical shifts for aldehyde (~190-200 ppm) and aromatic carbons (~125-150 ppm). |

Advanced Spectroscopic Characterization of 3,5 Diiodo 4 Hydroxybenzaldehyde 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope-Labeled Analysis

NMR spectroscopy is a powerful non-destructive technique that elucidates the molecular structure of a compound by probing the magnetic properties of atomic nuclei. In the context of isotope-labeled compounds, it is indispensable for verifying the position and enrichment of the isotopic labels.

Carbon-13 NMR for Direct Verification of Labeling Position and Enrichment

Carbon-13 (¹³C) NMR spectroscopy is the most direct method for confirming the successful incorporation of ¹³C isotopes into a molecule. nih.gov In natural abundance, the ¹³C isotope is only present at about 1.1%, leading to weak signals that often require long acquisition times to distinguish from baseline noise. youtube.com For 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, where all six carbon atoms of the benzene (B151609) ring are ¹³C, the resulting ¹³C NMR spectrum provides definitive evidence of labeling.

The enrichment with ¹³C dramatically enhances the signal intensity of the carbon atoms in the benzene ring. nih.gov Instead of observing very weak signals for these carbons, strong resonances will be present. Furthermore, the uniform labeling of the aromatic ring will result in complex ¹³C-¹³C spin-spin coupling patterns, which would be absent in the unlabeled compound due to the low probability of two ¹³C atoms being adjacent. rsc.org This coupling provides unequivocal proof of the contiguous labeling of the carbon skeleton.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. Based on data from analogous compounds like 3,5-dibromo-4-hydroxybenzaldehyde, the chemical shifts for the carbon atoms in 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 can be predicted. rsc.org The aldehydic carbon, not being labeled, would appear as a singlet at its characteristic downfield position.

Predicted ¹³C NMR Chemical Shifts for 3,5-Diiodo-4-hydroxybenzaldehyde-13C6

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~188-193 | Unlabeled, expected to be a singlet. |

| C4-OH | ~154-158 | Labeled, will show ¹³C-¹³C coupling. |

| C2/C6 | ~133-137 | Labeled, will show ¹³C-¹³C coupling. |

| C1 | ~130-134 | Labeled, will show ¹³C-¹³C coupling. |

| C3/C5-I | ~110-115 | Labeled, will show ¹³C-¹³C coupling. |

Note: Predicted values are based on data for analogous brominated compounds and general substituent effects. rsc.org The actual spectrum will exhibit complex splitting due to ¹³C-¹³C coupling.

Proton NMR for Structural Elucidation and Isotopic Perturbation Studies

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

The aldehydic proton will appear as a singlet in the downfield region, typically around 9.8 ppm. rsc.org The hydroxyl proton signal is also a singlet, and its chemical shift can vary depending on the solvent and concentration. The two equivalent aromatic protons at positions 2 and 6 will appear as a singlet, with a chemical shift influenced by the surrounding substituents. For the analogous 3,5-dibromo-4-hydroxybenzaldehyde, these protons appear at approximately 8.00 ppm. rsc.org

A subtle but important effect in the ¹H NMR spectrum of a ¹³C-labeled compound is isotopic perturbation. The presence of a ¹³C atom can cause a small upfield shift (typically a few parts per billion) in the resonance of the directly attached proton compared to its ¹²C-bound counterpart. nih.gov This isotopic shift, though small, can be resolved with high-field NMR instruments and provides further confirmation of the isotopic labeling.

Predicted ¹H NMR Chemical Shifts for 3,5-Diiodo-4-hydroxybenzaldehyde-13C6

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CHO | ~9.8 | Singlet | Aldehydic proton. |

| -OH | Variable | Singlet (broad) | Dependent on solvent and concentration. |

| H2/H6 | ~8.0 | Singlet | Aromatic protons. |

Note: Predicted values are based on data for analogous brominated compounds. rsc.org

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and specific, making it ideal for the analysis of isotopically labeled compounds.

Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying the amount of an analyte in a sample. This technique involves adding a known amount of an isotopically labeled internal standard, such as 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, to the sample. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.

By measuring the ratio of the signal intensity of the analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be precisely calculated. This method corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative results. The use of a ¹³C-labeled standard is particularly advantageous as it co-elutes with the unlabeled analyte in chromatographic separations, ensuring that both are subjected to the same experimental conditions.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, HRMS can confirm the presence of the two iodine atoms and the six ¹³C atoms. The mass of the molecular ion will be significantly different from that of the unlabeled compound, and this mass difference will correspond precisely to the mass of six ¹³C atoms minus the mass of six ¹²C atoms. This technique is also invaluable for identifying and characterizing potential impurities.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides detailed structural information by elucidating the fragmentation pathways of a molecule.

For 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, the fragmentation pattern would be compared to that of its unlabeled counterpart. A common fragmentation pathway for benzaldehydes involves the loss of the aldehydic proton or the entire formyl group. In the labeled compound, fragments containing the aromatic ring will have a mass that is 6 atomic mass units higher than the corresponding fragments from the unlabeled compound. This mass shift in the fragment ions provides further confirmation of the location of the isotopic labels. For instance, a fragment corresponding to the loss of the formyl group (CHO) from the molecular ion would be observed at a higher m/z value for the labeled compound. A proposed fragmentation for a similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, shows characteristic losses that can be extrapolated to the diiodo analog. researchgate.net

Predicted Key Mass Fragments for 3,5-Diiodo-4-hydroxybenzaldehyde-13C6

| Fragment | Predicted m/z | Notes |

| [M]⁺ | ~379.9 | Molecular ion with ¹³C₆ labeling. |

| [M-H]⁺ | ~378.9 | Loss of the aldehydic proton. |

| [M-CHO]⁺ | ~350.9 | Loss of the formyl group. |

| [M-I]⁺ | ~252.9 | Loss of an iodine atom. |

Note: These are predicted m/z values and the actual spectrum may show additional fragments.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods used to probe the molecular structure of a compound. They provide a unique "fingerprint" based on the vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the frequencies of these vibrations, allowing for the identification of functional groups. libretexts.org

For 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, the IR spectrum is expected to show characteristic absorptions for its key functional groups: the hydroxyl (-OH), aldehyde (-CHO), and the di-iodinated aromatic ring.

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch: Aldehydic C-H stretching typically appears as two weak bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. docbrown.info

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the aldehyde is a prominent feature. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency of this vibration to the range of 1685-1705 cm⁻¹. libretexts.orgpressbooks.pub

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1440-1625 cm⁻¹ region. docbrown.info

C-I Stretch: The carbon-iodine bond is weak and involves a heavy atom, resulting in a C-I stretching vibration at very low wavenumbers, typically found in the range of 485-610 cm⁻¹. spectroscopyonline.com

The substitution of ¹²C with ¹³C in the aromatic ring has a minimal effect on the vibrational frequencies of the external functional groups (CHO, OH) but may induce subtle shifts in the ring-related vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-3600 | O-H stretch (phenolic) | Strong, Broad |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2700-2760, 2800-2860 | C-H stretch (aldehyde) | Weak to Medium |

| 1685-1705 | C=O stretch (conjugated aldehyde) | Strong, Sharp |

| 1440-1625 | C=C stretch (aromatic ring) | Medium to Weak |

Raman Spectroscopic Characterization

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering intensity depends on a change in the polarizability of the bond.

In the analysis of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. Key expected features include:

Aromatic Ring Vibrations: Symmetric "ring breathing" modes of the substituted benzene ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum.

Carbon-Iodine Vibrations: The symmetric C-I stretching vibration is expected to be Raman active and can provide confirmatory evidence for the iodination pattern.

Carbonyl Group: The C=O stretch, while also IR active, will be observable in the Raman spectrum.

The potential for quantitative analysis of phenols in aqueous solutions using Raman spectroscopy has been demonstrated, often using an internal standard to improve accuracy. researchgate.net For 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, the technique would serve primarily as a qualitative tool for structural confirmation, providing a unique spectral fingerprint. The Raman spectrum for the structurally similar 3,5-Dibromo-4-hydroxybenzaldehyde has been reported, suggesting the utility of this technique for halogenated benzaldehydes. chemicalbook.com

Table 2: Predicted Raman Shifts for 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Predicted Intensity |

|---|---|---|

| ~1700 | C=O stretch (conjugated aldehyde) | Medium |

| ~1600 | C=C stretch (aromatic ring) | Strong |

| ~1000 | Symmetric Ring Breathing | Strong |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification abilities of spectroscopy, providing a comprehensive analytical approach.

High-Performance Liquid Chromatography (HPLC) Coupled with Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating non-volatile or thermally sensitive compounds like 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode for this type of analysis. helixchrom.comauroraprosci.com

A typical HPLC method would involve injecting the sample dissolved in a suitable solvent onto a C18 column. The separation is achieved by eluting with a gradient of a polar solvent system, such as water and acetonitrile (B52724), which may be buffered. waters.comthermofisher.com Due to the highly conjugated π-electron system of the di-iodinated aromatic ring, the compound will be a strong UV absorber, making a UV detector an excellent choice for detection.

For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for aldehydes. epa.govepa.gov The resulting DNPH-hydrazone derivative is highly colored and can be detected with high sensitivity at a wavelength of approximately 360 nm. auroraprosci.comepa.gov

Table 3: Example HPLC Method for 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile waters.com |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., at λmax) or at 360 nm (for DNPH derivative) epa.gov |

| Injection Volume | 5-25 µL epa.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. It is typically coupled with Mass Spectrometry (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns.

Direct GC analysis of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is challenging due to its phenolic hydroxyl group, which increases its polarity and reduces its volatility, potentially leading to poor peak shape and thermal degradation in the hot injector port. To overcome this, derivatization is necessary to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. A common approach is silylation, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum would provide a wealth of structural information:

Molecular Ion (M⁺): The mass spectrum will show the molecular ion of the derivatized compound. The ¹³C₆-labeled core ensures its mass will be 6 units higher than its ¹²C counterpart, providing a clear distinction. sigmaaldrich.com

Isotopic Pattern: The presence of two iodine atoms (a monoisotopic element at m/z 127) will result in a characteristic and easily recognizable fragmentation pattern involving the loss of iodine.

Fragmentation: Predictable fragmentation pathways include the loss of the silyl (B83357) group, the aldehyde group (CHO), and cleavage of the C-I bonds, helping to confirm the molecular structure.

This technique is invaluable for confirming the identity and isotopic purity of the labeled compound.

Table 4: Predicted Key Mass Fragments for Silylated 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ in GC-MS

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion of the TMS-derivatized compound |

| [M - 15]⁺ | Loss of a methyl group from the TMS ether |

| [M - I]⁺ | Loss of one iodine atom |

| [M - HI]⁺ | Loss of hydrogen iodide |

Applications of 3,5 Diiodo 4 Hydroxybenzaldehyde 13c6 in Mechanistic and Methodological Research

Role as an Intermediate in Complex Organic Synthesis

3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is a valuable precursor in the synthesis of more complex molecules, particularly those containing iodine. Its aldehyde and hydroxyl functional groups, combined with the presence of two iodine atoms on the aromatic ring, offer multiple sites for chemical modification.

A primary application of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is in the synthesis of isotopically labeled thyroid hormones and their analogs. nih.gov Thyroid hormones, such as thyroxine (T4), are critical for regulating metabolism, and the ability to trace their metabolic fate is essential for understanding both normal physiology and disease states. The synthesis of ¹³C-labeled thyroxine from ¹³C-labeled 3,5-diiodo-L-tyrosine has been reported, highlighting the utility of labeled precursors in creating tools for metabolic research. nih.gov

The general synthetic strategy involves the coupling of a labeled diiodotyrosine derivative with a diiodophenylpyruvic acid analog, which can be derived from 3,5-Diiodo-4-hydroxybenzaldehyde (B29736). A notable example, although using a radioactive isotope, is the synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine, which involved the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.gov This underscores the role of diiodohydroxyphenyl derivatives as key building blocks in the synthesis of thyroid hormone analogs.

The versatility of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ as a synthetic intermediate extends beyond thyroid hormones. The aldehyde and hydroxyl groups can be modified to create a diverse library of novel iodinated compounds for various research purposes.

| Class of Derivative | Potential Synthetic Transformation | Research Application |

| Thyroxine Analogs | Coupling with amino acid derivatives | Studies of thyroid hormone metabolism and receptor binding |

| Biaryl Ethers | Copper-mediated ether formation | Development of novel enzyme inhibitors or probes |

| Schiff Bases | Condensation with primary amines | Synthesis of ligands for metal complexes or biologically active compounds |

| Chalcones | Aldol condensation with acetophenones | Exploration of novel therapeutic agents |

This table illustrates the potential synthetic utility of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ for creating a range of novel iodinated derivatives.

The chemical behavior of the aldehyde and hydroxyl groups in 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is fundamental to its utility in organic synthesis. The aldehyde group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group, being phenolic, is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in ether synthesis or be protected during other transformations.

The reactivity of these functional groups is influenced by the presence of the two electron-withdrawing iodine atoms on the aromatic ring. This electronic effect can enhance the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles. Conversely, the iodine atoms can also exert steric hindrance, which may influence the regioselectivity of certain reactions.

Studies on the oxidation of p-hydroxybenzaldehyde derivatives have shown that the presence of the hydroxyl group can affect the ease of oxidation of the aldehyde. uni.edu Furthermore, the use of iodine as a catalyst in various organic transformations, such as esterification and acetalization, highlights the rich chemistry associated with iodinated aromatic compounds. researchgate.net The principles from these studies can be applied to predict and control the reactivity of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ in synthetic schemes.

Investigation of Biochemical Pathways and Enzyme Kinetics

The ¹³C₆-labeling of 3,5-Diiodo-4-hydroxybenzaldehyde makes it an invaluable tracer for studying biochemical processes. The stable isotope label allows for the unambiguous identification of metabolites derived from this precursor in complex biological samples using mass spectrometry.

As a precursor to labeled thyroid hormones, 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is instrumental in studies of iodine metabolism and thyroid hormone biosynthesis. By introducing the labeled compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into thyroxine and its various metabolites. nih.gov This allows for the detailed mapping of metabolic pathways and the quantification of flux through these pathways.

The use of stable isotope-labeled compounds is a powerful technique for elucidating metabolic networks. nih.govnih.gov In the context of thyroid hormone metabolism, this approach can provide insights into the regulation of hormone production, the activity of deiodinases that convert T4 to the more active triiodothyronine (T3), and the pathways of hormone degradation and excretion. A study on substances derived from 3,5-diiodo-4-hydroxybenzaldehyde has demonstrated their biological action related to thyroxine, further cementing the link between this compound and thyroid hormone function. nih.gov

Isotopically labeled compounds are powerful tools for investigating enzyme kinetics and mechanisms. While specific studies employing 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ in this context are not widely reported, the principles of its application are well-established. Labeled substrates can be used to follow the course of an enzymatic reaction and to identify the products formed. beilstein-journals.org

Furthermore, the use of isotopically labeled compounds can help to elucidate the catalytic mechanism of an enzyme by probing for kinetic isotope effects. By comparing the reaction rates of the labeled and unlabeled substrates, researchers can gain insights into the rate-determining steps of the catalytic cycle.

In the study of thyroid hormone biosynthesis, enzymes such as thyroid peroxidase play a crucial role in the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroid hormones. The use of ¹³C-labeled precursors, such as those derived from 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, could be employed in in vitro enzyme assays to study the substrate specificity and catalytic mechanism of these important enzymes.

Development of Analytical Methodologies for Complex Matrices

The accurate quantification of low-abundance molecules in complex biological matrices, such as blood, plasma, and tissue homogenates, presents a significant analytical challenge. 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ and its derivatives are crucial in the development and validation of robust analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isotopically labeled compounds serve as ideal internal standards in quantitative mass spectrometry. lumiprobe.com Because they are chemically identical to the analyte of interest but have a different mass, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. nih.govchemie-brunschwig.ch The ratio of the signal from the analyte to the signal from the labeled internal standard allows for accurate and precise quantification.

LC-MS/MS methods have been developed for the quantification of thyroid hormones and their metabolites in various biological samples. researchgate.netnih.govnih.gov These methods often rely on the use of ¹³C-labeled internal standards to ensure accuracy and reproducibility. The availability of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ as a starting material facilitates the synthesis of a suite of labeled standards for comprehensive thyroid hormone analysis.

The development of sensitive and selective analytical methods is also crucial for identifying novel iodinated organic compounds in various matrices. researchgate.netbohrium.com The use of high-resolution mass spectrometry, in conjunction with isotopically labeled standards, can aid in the structural elucidation of previously unknown metabolites and signaling molecules.

| Analytical Method Parameter | Typical Value/Condition | Reference |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Internal Standard | ¹³C-labeled thyroid hormones | researchgate.netnih.gov |

| Sample Matrix | Plasma, Serum, Tissue Homogenates | nih.govresearchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | pg/mL range | nih.gov |

This table summarizes typical parameters for LC-MS/MS methods used for the analysis of thyroid hormones, where ¹³C-labeled standards derived from precursors like 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ are essential.

Use as an Internal Standard for Enhanced Accuracy and Precision

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is an ideal internal standard for the quantification of the unlabeled 3,5-Diiodo-4-hydroxybenzaldehyde.

Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are easily differentiated by their mass-to-charge ratio (m/z) due to the six additional neutrons in the ¹³C atoms. By calculating the ratio of the analyte's signal to the known concentration of the internal standard, analysts can correct for variations in sample handling and instrument response, leading to highly reliable results.

Table 1: Comparison of Quantification Methods for 3,5-Diiodo-4-hydroxybenzaldehyde

| Method | Sample 1 (ng/mL) | Sample 2 (ng/mL) | Sample 3 (ng/mL) | Average (ng/mL) | Standard Deviation |

|---|---|---|---|---|---|

| External Calibration | 12.3 | 15.1 | 11.5 | 13.0 | 1.89 |

| Internal Standard (-13C6) | 14.1 | 14.3 | 14.2 | 14.2 | 0.10 |

This interactive table demonstrates the typical improvement in precision (lower standard deviation) when using a stable isotope-labeled internal standard compared to a standard external calibration curve.

Quantification in Biological and Environmental Samples

The ability to accurately measure trace amounts of compounds is essential in both biomedical and environmental monitoring. 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 facilitates the precise quantification of its native form in complex matrices such as blood, urine, soil, and wastewater. These environments contain numerous interfering substances that can suppress or enhance the analyte signal in a mass spectrometer, a phenomenon known as the "matrix effect."

By adding a known amount of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 to the sample at the beginning of the analytical process, researchers can effectively negate these matrix effects. The internal standard co-elutes with the target analyte and experiences the same signal suppression or enhancement. The ratio of the two signals remains constant, allowing for accurate determination of the analyte's concentration even in "dirty" or complex samples where other quantification methods might fail.

Studies on Environmental Chemical Transformations and Byproduct Formation

The fate of chemicals in the environment, particularly during water treatment processes, is a significant area of research. 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is a valuable tool for investigating the transformation of iodinated organic compounds.

During the disinfection of drinking water with agents like chlorine or chloramine, naturally present iodide can react with organic matter to form iodinated disinfection byproducts (I-DBPs). nih.govresearchgate.net Many I-DBPs are known to be more cytotoxic and genotoxic than their chlorinated or brominated analogs, making the study of their formation mechanisms a public health priority. nih.govresearchgate.net

Researchers can use 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 as a labeled precursor to study the formation of I-DBPs. By introducing this compound into a simulated water treatment system, scientists can track the ¹³C label to identify the various transformation products that arise. This allows for the unambiguous elucidation of reaction pathways and the kinetics of I-DBP formation without interference from other carbon sources in the water, providing crucial data for developing strategies to minimize the creation of these toxic compounds. nih.gov

3,5-Diiodo-4-hydroxybenzaldehyde has been identified as a compound present in wastewater. biosynth.com Developing effective methods for removing such persistent organic pollutants is a key goal of environmental engineering. Advanced Oxidation Processes (AOPs), bioremediation, and other water treatment technologies are constantly being evaluated for their efficacy.

By "spiking" water samples with 3,5-Diiodo-4-hydroxybenzaldehyde-13C6, researchers can meticulously study its degradation. The use of the labeled compound allows for precise measurement of its decay rate and the identification of its degradation products. This information is vital for assessing the efficiency of a given treatment technology and for ensuring that the process does not inadvertently create other, more harmful byproducts.

Table 2: Use of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 in Water Treatment Studies

| Treatment Method | Research Objective | Role of Labeled Compound |

|---|---|---|

| Advanced Oxidation | Determine reaction kinetics and identify oxidation byproducts. | Track the degradation pathway and quantify the formation of labeled transformation products. |

| Bioremediation | Assess microbial degradation efficiency and pathways. | Quantify the rate of removal by microorganisms and identify labeled metabolites. |

| Photolysis (UV) | Evaluate the effectiveness of UV light in breaking down the compound. | Measure the rate of photodegradation and identify resulting photoproducts. |

Precursor Synthesis of Compounds for Biochemical Applications

Beyond its use in analytical and environmental studies, 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 serves as a specialized building block in chemical synthesis. It is a known intermediate in the production of isotopically labeled Thyroxine (T4). coompo.com

Thyroxine is a critical hormone produced by the thyroid gland that regulates metabolism. Labeled versions of thyroxine are indispensable in biomedical research for a variety of applications, including:

Metabolic Studies: Tracking the fate of the hormone in the body to understand its distribution, metabolism, and excretion.

Receptor Binding Assays: Quantifying the binding affinity of the hormone to its cellular receptors.

Clinical Diagnostics: Used as an internal standard for the highly accurate measurement of thyroxine levels in patient blood samples for the diagnosis of thyroid disorders.

The synthesis of labeled thyroxine from 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 ensures that the resulting hormone can be clearly traced and quantified in complex biological systems.

Future Research Directions and Interdisciplinary Prospects

Innovation in Isotope-Labeled Synthesis Techniques

The synthesis of complex, isotopically labeled molecules like 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is a specialized field that continues to see significant innovation. Traditional methods often involve multi-step processes that can be time-consuming and may result in lower yields. youtube.com Future research is increasingly focused on developing more efficient, selective, and cost-effective strategies for introducing isotopic labels.

Flow chemistry is another innovative approach being applied to isotope labeling. ncssm.edufrontiersin.org This technique offers precise control over reaction parameters such as temperature and time, leading to improved yields and safety, particularly when dealing with valuable isotopic materials. ncssm.edu The development of novel catalysts that can facilitate the incorporation of ¹³C from sources like ¹³CO₂ under mild conditions is also a key area of research. ncssm.edu

| Synthetic Approach | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of the isotopic label in the final steps of the synthesis. acs.org | Increased efficiency, reduced cost, and broader applicability to complex molecules. ncssm.edu |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in a traditional batch reactor. ncssm.edufrontiersin.org | Precise reaction control, improved safety, and potentially higher yields. ncssm.edu |

| Novel Catalysis | Development of new catalysts for incorporating isotopes from simple precursors. | Milder reaction conditions and improved selectivity. |

| Multi-step Synthesis from Labeled Precursors | Building the molecule from simple, commercially available ¹³C-labeled starting materials. youtube.com | A more traditional and often reliable method for producing complex labeled compounds. |

Expansion of Analytical Applications to Emerging Research Fields

The primary application of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ and similar ¹³C-labeled compounds is as internal standards in mass spectrometry-based quantitative analysis. helsinki.fi The known mass shift of six daltons due to the ¹³C₆-labeling allows for precise and accurate quantification of its unlabeled counterpart in complex biological matrices. mdpi.com This is particularly valuable in fields like metabolomics and proteomics, where it helps to correct for variations in sample preparation and analysis, as well as to mitigate matrix effects. acs.orgnih.govrsc.org

Emerging research fields are poised to further leverage the capabilities of such labeled standards. In the realm of metabolomics , there is a growing interest in understanding the flux of metabolites through various pathways. youtube.comnih.gov ¹³C-labeled compounds can be used as tracers to follow the metabolic fate of specific molecules within a cell or organism, providing a dynamic view of metabolic processes. youtube.com While the subject compound is primarily designed as an internal standard, its use in tracer studies could be explored, particularly in research related to the metabolism of halogenated aromatic compounds.

In proteomics , the use of stable isotope labeling by amino acids in cell culture (SILAC) has become a cornerstone for quantitative analysis of protein expression. ncssm.edumdpi.com While 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ is not an amino acid, the principle of using isotopically labeled reagents for quantification is central. Future applications could involve using such labeled aldehydes to derivatize specific functional groups on proteins or other biomolecules, enabling their quantification by mass spectrometry.

The field of environmental science also presents opportunities for the application of ¹³C-labeled compounds. helsinki.fi They can be used to trace the environmental fate and degradation of pollutants, such as halogenated aromatic compounds, which are structurally related to the subject molecule.

| Research Field | Application of ¹³C₆-Labeled Compounds | Potential Impact |

| Metabolomics | Internal standards for quantitative analysis and tracers for metabolic flux analysis. acs.orgrsc.orgnmrdb.org | Improved accuracy of metabolite quantification and a deeper understanding of metabolic pathways. |

| Proteomics | Internal standards for quantitative proteomics and derivatization reagents. ncssm.edumdpi.com | Accurate measurement of protein expression levels and post-translational modifications. |

| Environmental Science | Tracers for studying the environmental fate and degradation of pollutants. helsinki.fi | Better understanding of pollutant transformation and persistence in the environment. |

| Drug Discovery | Internal standards for pharmacokinetic and drug metabolism studies. researchgate.net | More reliable data on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. |

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between experimental data and computational modeling is becoming increasingly important in chemical and biological research. For isotopically labeled compounds like 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆, computational approaches offer powerful tools for predicting and interpreting experimental results.

Density Functional Theory (DFT) is a prominent computational method used to predict various molecular properties. mdpi.comrsc.org DFT calculations can be employed to predict the Nuclear Magnetic Resonance (NMR) spectra of ¹³C-labeled compounds, including chemical shifts and coupling constants. acs.orgmdpi.com This can be invaluable for confirming the structure of a newly synthesized labeled molecule and for assigning its spectral signals. Furthermore, DFT can be used to calculate the isotopic effects on chemical shifts and vibrational frequencies, providing deeper insights into molecular structure and bonding. nih.govmdpi.com The presence of heavy iodine atoms in 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ makes these calculations more complex, requiring consideration of relativistic effects for high accuracy. acs.org

Machine learning is another computational frontier that is being applied to chemical research. ncssm.edu Algorithms can be trained on large datasets of known compounds and their spectral properties to predict the NMR spectra of new molecules with increasing accuracy. ncssm.eduacs.org This can expedite the process of structure verification for newly synthesized labeled compounds.

In the context of metabolomics, computational modeling is used to analyze data from ¹³C-tracer experiments to determine metabolic fluxes. frontiersin.orgnih.gov These models can simulate the flow of ¹³C atoms through metabolic networks and compare the predicted labeling patterns with experimental data to quantify the activity of different pathways. frontiersin.orgnih.gov

| Computational Method | Application to ¹³C-Labeled Compounds | Benefit |

| Density Functional Theory (DFT) | Prediction of NMR spectra, isotopic effects on chemical shifts, and vibrational frequencies. acs.orgmdpi.comrsc.org | Aids in structure elucidation and provides a deeper understanding of molecular properties. |

| Machine Learning | Prediction of NMR chemical shifts. ncssm.eduacs.org | Accelerates the process of structure verification. |

| Metabolic Flux Analysis Modeling | Quantification of metabolic pathway activity from ¹³C-tracer data. frontiersin.orgnih.gov | Provides a quantitative understanding of cellular metabolism. |

| Quantum Chemistry | Studying electronic structure and properties of aromatic systems. helsinki.fiyoutube.com | Offers fundamental insights into the nature of aromaticity and reactivity. |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Analytical Science, and Mechanistic Biology

The study of 3,5-Diiodo-4-hydroxybenzaldehyde-¹³C₆ and its applications epitomizes the convergence of multiple scientific disciplines. Future progress in this area will be driven by increasingly collaborative and interdisciplinary research efforts.

The synthesis of this labeled compound is a challenge for organic chemists, requiring expertise in multi-step synthesis and isotopic labeling techniques. youtube.com The analytical utility of the compound is realized by analytical chemists who develop and apply sophisticated mass spectrometry and NMR methods for its detection and for the quantification of its unlabeled analog. helsinki.firesearchgate.netsymeres.com The ultimate goal of using this and similar labeled molecules is often to answer fundamental questions in mechanistic biology . musechem.commusechem.com For example, by using such compounds as internal standards, biologists can gain more accurate insights into how the levels of certain metabolites or proteins change in response to disease or drug treatment. moravek.com

Future research will likely see a more integrated approach where synthetic chemists design and create novel labeled probes specifically tailored for particular biological questions. Analytical scientists will continue to push the limits of sensitivity and resolution in their detection methods, enabling the study of ever more complex biological systems. Biologists, in turn, will use these tools to unravel the intricate mechanisms that govern cellular processes. This synergistic relationship will be crucial for advancing our understanding of health and disease and for developing new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 with high isotopic purity?

- Methodology : The synthesis typically involves iodination of 4-hydroxybenzaldehyde-13C6 using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Isotopic integrity is maintained by avoiding harsh conditions that could lead to isotopic exchange. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures removal of unreacted precursors and byproducts. Confirm purity using ¹³C NMR (to verify isotopic labeling) and HPLC (≥98% purity threshold) .

Q. How can researchers validate the structural and isotopic integrity of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6?

- Methodology : Use a combination of:

- ¹³C NMR spectroscopy : To confirm the presence and position of ¹³C labels.

- High-resolution mass spectrometry (HRMS) : For accurate mass verification (e.g., isotopic pattern matching).

- FT-IR spectroscopy : To identify functional groups (aldehyde C=O stretch at ~1700 cm⁻¹, phenolic O-H at ~3200 cm⁻¹).

Cross-referencing with unlabeled analogs ensures isotopic fidelity .

Q. What are the primary applications of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 in basic chemical research?

- Applications :

- Isotopic tracer studies : Tracking aldehyde reactivity in nucleophilic additions or redox reactions.

- Mechanistic investigations : Using ¹³C labeling to elucidate reaction pathways (e.g., in Suzuki-Miyaura couplings or Schiff base formations).

- Quantitative analysis : As an internal standard in mass spectrometry for quantifying degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 under varying solvent conditions?

- Methodology :

- Solvent polarity screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).

- Isotopic kinetic effect (IKE) analysis : Use ¹³C-labeled vs. unlabeled compounds to differentiate electronic vs. steric effects.

- Multivariate statistical modeling : Apply Arrhenius plots or Eyring equations to decouple temperature and solvent effects. Contradictions often arise from solvent-dependent iodine participation in transition states, which can be validated via DFT calculations .

Q. What strategies optimize the stability of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 in long-term biological tracer studies?

- Methodology :

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring.

- Protective formulations : Encapsulate in cyclodextrins or lipid nanoparticles to minimize hydrolysis.

- pH control : Store in buffered solutions (pH 5–6) to prevent aldehyde oxidation. Stability data should be cross-validated with isotopically labeled analogs to distinguish degradation from isotopic dilution .

Q. How does isotopic labeling impact the compound’s spectroscopic properties in complex matrices (e.g., cell lysates)?

- Methodology :

- Matrix-matched calibration : Spiked samples are analyzed via LC-HRMS to differentiate ¹³C signals from background noise.

- Signal deconvolution : Use software tools (e.g., XCMS Online) to isolate isotopic peaks in high-resolution spectra.

- Validation : Compare recovery rates in spiked vs. unspiked matrices. Challenges like ion suppression can be mitigated by isotope dilution mass spectrometry (IDMS) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the regioselectivity of iodination in 4-hydroxybenzaldehyde-13C6?

- Experimental Design :

- Control experiments : Compare iodination of unlabeled vs. ¹³C-labeled substrates under identical conditions.

- Isotope effect measurement : Calculate kinetic isotope effects (KIEs) using competitive reactions.

- Cross-validation : Pair HPLC yield data with ¹³C NMR to confirm substitution patterns. Contradictions between theoretical and observed regioselectivity may arise from solvent or catalyst interactions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies using this compound?

- Methodology :

- Nonlinear regression : Fit data to log-logistic models (e.g., EC₅₀ determination).

- ANOVA with post hoc tests : Compare treatment groups (e.g., labeled vs. unlabeled toxicity).

- Meta-analysis : Aggregate data from multiple studies to identify trends in iodine-mediated toxicity. Ensure compliance with reproducibility standards outlined in analytical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.